5-(4-Methylphenyl)-3-pyridinecarbaldehyde
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Description
5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-MPPCA, is an important synthetic intermediate used in the synthesis of various compounds. It is a white to off-white crystalline solid, soluble in most organic solvents. 5-MPPCA is a versatile compound which has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of various polymers and monomers.
Scientific Research Applications
Catalytic Methylation
5-(4-Methylphenyl)-3-pyridinecarbaldehyde plays a role in catalytic methylation processes. A study by Grozavu et al. (2020) explores the methylation of pyridines using rhodium catalysis. This process is significant for introducing methyl groups onto aromatic rings, a crucial step in various chemical syntheses (Grozavu et al., 2020).
Photophysical Properties
In photophysical studies, compounds like 5-(4-Methylphenyl)-3-pyridinecarbaldehyde are essential. Altinolcek et al. (2021) synthesized derivatives to study intramolecular charge transfer (ICT) properties, crucial for understanding fluorescent behaviors and designing advanced materials (Altinolcek et al., 2021).
Pyrazole Synthesis
López et al. (2004) discuss the reaction of pyridine-4-carbaldehyde with ferrocenyl-4,5-dihydropyrazoles to create pyrazoles, demonstrating the compound’s utility in synthesizing heterocyclic compounds with potential applications in pharmaceuticals (López et al., 2004).
Polymerization Applications
Haddleton et al. (1997) show that 2-pyridinecarbaldehyde imines can be used in atom transfer polymerization, a significant process in creating polymers with controlled structures and functionalities (Haddleton et al., 1997).
Metal Ion Detection
Cha and Park (1996) synthesized derivatives for the spectrofluorimetric determination of Fe(III) ions, indicating the compound's utility in sensitive, selective metal ion detection (Cha & Park, 1996).
Synthesis of Pyrido[2,3-d]pyrimidines
Perandones and Soto (1998) utilized aminopyrimidinecarbaldehydes for the synthesis of pyrido[2,3-d]pyrimidines, highlighting its importance in creating complex heterocyclic structures (Perandones & Soto, 1998).
properties
IUPAC Name |
5-(4-methylphenyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPGUJZUWRYNKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594196 |
Source
|
Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-3-pyridinecarbaldehyde | |
CAS RN |
229008-16-6 |
Source
|
Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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